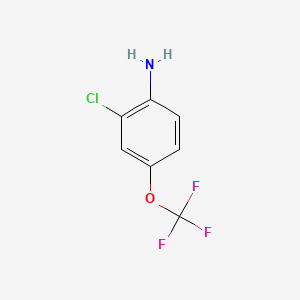

2-Chloro-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLWONHDNGICOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370112 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69695-61-0 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Chloro-4-(trifluoromethoxy)aniline

Abstract

This guide provides an in-depth technical overview of 2-Chloro-4-(trifluoromethoxy)aniline, a key chemical intermediate in modern synthetic chemistry. We will explore its fundamental properties, established synthesis protocols, critical applications in pharmaceutical and agrochemical development, and robust analytical methodologies. This document is designed to serve as a comprehensive resource, blending established data with practical insights to support researchers in leveraging this versatile compound. The core focus is on providing not just data, but the scientific rationale behind its application and analysis, ensuring a trustworthy and authoritative foundation for laboratory work.

Compound Identification and Core Properties

This compound is a substituted aniline derivative that has garnered significant interest as a building block in medicinal and materials chemistry.[1][2] Its unique combination of a chloro-substituent and a trifluoromethoxy group imparts specific electronic and lipophilic properties that are highly desirable in drug design.[3]

Chemical Abstract Service (CAS) Number: 69695-61-0 [4][5]

This unique numerical identifier is assigned by the Chemical Abstracts Service and is the most reliable way to identify this specific chemical substance without ambiguity.

Nomenclature and Structure:

-

IUPAC Name: this compound[4]

-

Synonyms: 2-Chloro-4-trifluoromethoxyaniline, 4-Amino-3-chloro-1-(trifluoromethoxy)benzene, Benzenamine, 2-chloro-4-(trifluoromethoxy)-[4]

-

Molecular Weight: 211.57 g/mol [4]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

} Caption: Molecular structure of this compound.

Physicochemical Data

The properties of this compound are critical for designing reaction conditions, purification strategies, and formulation approaches. The data presented below is consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| Physical State | Pale yellow to yellow-brown liquid | [6] |

| Boiling Point | 94-96 °C at 11 mmHg | [6] |

| Density | 1.524 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.428 | |

| XLogP3 | 3.5 | [4] |

Causality Insight: The high density is attributable to the presence of the heavy chlorine atom and the trifluoromethoxy group. The XLogP3 value of 3.5 indicates significant lipophilicity, a key parameter in drug design for predicting membrane permeability and bioavailability.[3] This lipophilicity is primarily driven by the trifluoromethoxy group.

Synthesis and Mechanistic Considerations

While multiple proprietary synthesis routes exist, a common academic and industrial approach involves the modification of a pre-functionalized aniline or nitrobenzene precursor. The choice of pathway is often dictated by starting material cost, scalability, and desired purity profile.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];

} Caption: A generalized workflow for the synthesis of the target compound.

Example Protocol: Electrophilic Chlorination

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (1 eq.) in a suitable chlorinated solvent (e.g., dichloromethane) in a three-neck flask equipped with a stirrer and a thermometer, cool the mixture to 0-5 °C using an ice bath.

-

Scientist's Rationale: A chlorinated solvent is chosen for its inertness and ability to dissolve the starting material. Low temperature is critical to control the reaction rate and minimize the formation of di- and tri-chlorinated byproducts.

-

-

Reagent Addition: Slowly add a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) in the same solvent to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

Scientist's Rationale: NCS is a mild and regioselective electrophilic chlorinating agent.[1] Adding it portion-wise prevents a rapid exotherm. A slight excess ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining NCS. Neutralize the mixture with a mild base like sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the solvent. Combine the organic extracts.

-

Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the final product as a clear liquid.

Applications in Drug Discovery and Agrochemicals

The title compound is rarely the final active molecule but serves as a crucial intermediate. The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can improve binding affinity to biological targets.[3]

-

Pharmaceuticals: Substituted anilines are foundational scaffolds for a vast array of therapeutics. This specific aniline is a key building block for synthesizing kinase inhibitors for oncology, GABA receptor antagonists for neurological research, and other bioactive molecules.[1][7] For example, it is a key intermediate in the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[8]

-

Agrochemicals: The compound is an important intermediate for modern pesticides and herbicides.[2][7] The trifluoromethyl or trifluoromethoxy moiety is a common feature in agrochemicals due to its contribution to the molecule's stability and potency.[1]

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its use in regulated industries like pharmaceuticals. Gas Chromatography (GC) is the preferred method for its analysis due to the compound's volatility.

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol is a self-validating system for determining the purity of the compound and identifying potential process-related impurities, such as positional isomers.

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for aromatic amines (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[8]

-

Sample Preparation: Prepare a sample solution of approximately 50 mg/mL by dissolving the aniline in a suitable solvent like dichloromethane or methanol.[8]

-

GC Conditions:

-

Carrier Gas: Helium at a constant pressure of ~3.0 psi.[8]

-

Injector Temperature: 200 °C.[8]

-

Detector Temperature: 260 °C.[8]

-

Oven Program: Start at 50 °C, ramp at 3 °C/min to 125 °C, hold for 5 minutes, then ramp at 45 °C/min to 230 °C, and hold for 5 minutes.[8]

-

Injection: 1.0 µL in split mode (e.g., 1:5).[8]

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Positional isomers or other impurities will appear as separate peaks with distinct retention times.

-

Trustworthiness Insight: This method is robust because it can separate the target analyte from potential impurities like its starting material (4-(trifluoromethoxy)aniline) and positional isomers (e.g., 3-Chloro-4-(trifluoromethoxy)aniline), providing a high degree of confidence in the purity assessment.[8] For unfamiliar samples, confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to definitively identify all components.[9]

-

Safety, Handling, and Storage

As with all halogenated aromatic amines, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as an irritant and is harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][10]

-

Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Use spark-proof tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and sources of ignition.[7]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10][11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[11][12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10]

-

Conclusion

This compound (CAS: 69695-61-0) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and advanced material science. Its carefully balanced physicochemical properties, stemming from its unique substitution pattern, provide a reliable scaffold for creating complex, high-value molecules. Understanding its synthesis, handling requirements, and analytical characterization is essential for any scientist looking to incorporate this potent building block into their research and development programs. This guide serves as a foundational document to ensure its effective and safe utilization.

References

- Vertex AI Search. (n.d.). This compound hydrochloride CAS 1187386-31-7.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.

-

Justia Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

-

Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. gfl.co.in [gfl.co.in]

- 8. tsijournals.com [tsijournals.com]

- 9. epa.gov [epa.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

2-Chloro-4-(trifluoromethoxy)aniline molecular weight

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)aniline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and specialty chemicals. We will move beyond basic data to explore the causality behind its application, synthesis, and handling, ensuring a comprehensive understanding for its effective use in advanced applications.

Core Compound Identity and Significance

This compound (CAS No. 69695-61-0) is an aniline derivative distinguished by the presence of both a chlorine atom and a trifluoromethoxy group on the aromatic ring.[1][2] This specific substitution pattern imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest in medicinal chemistry. It is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a different conformational and electronic profile, providing medicinal chemists with a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃NO | [1][2][5] |

| Molecular Weight | 211.57 g/mol | [1][2][5][6] |

| CAS Number | 69695-61-0 | [1][2][6] |

| Appearance | Clear, colorless to light yellow/orange liquid | [6] |

| Density | ~1.5 g/mL | [7][8] |

| Boiling Point | 94-96 °C at 11 mmHg | [6][8] |

| Refractive Index | n20/D ~1.48 | [6][8] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification: A Mechanistic Approach

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a robust and conceptually sound laboratory-scale synthesis can be designed based on established organic chemistry principles. The following proposed workflow starts from a readily available precursor, 4-(trifluoromethoxy)aniline.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amine Group

-

Protocol: To a solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Causality: The aniline amine group is highly activating and would interfere with selective chlorination of the aromatic ring. Acetylation protects the amine as an acetamide, which is less activating and directs the electrophilic substitution to the ortho position due to steric hindrance at the para position being occupied.

Step 2: Ortho-Chlorination

-

Protocol: Dissolve the resulting N-(4-(trifluoromethoxy)phenyl)acetamide in a polar aprotic solvent like acetonitrile. Add N-Chlorosuccinimide (NCS) portion-wise. Heat the reaction mixture gently (e.g., 50-60°C) to facilitate the reaction.

-

Causality: NCS is a mild and effective electrophilic chlorinating agent. The acetamide group is an ortho-, para-director. Since the para position is blocked by the trifluoromethoxy group, chlorination occurs selectively at the ortho position.

Step 3: Deprotection of the Amine Group

-

Protocol: After completion of the chlorination, remove the solvent under reduced pressure. Add an aqueous solution of hydrochloric acid to the crude product and reflux the mixture. The hydrolysis of the amide bond yields the desired this compound as its hydrochloride salt.

-

Causality: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the free amine.

Step 4: Purification

-

Protocol: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to deprotonate the aniline and precipitate the free base. The crude product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified using column chromatography or distillation under reduced pressure.

-

Causality: Neutralization is essential to obtain the free amine, which is typically less water-soluble than its salt form, facilitating extraction. Chromatographic or distillation purification is critical to remove any unreacted starting materials or side products, ensuring high purity for subsequent applications.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical validation is required. This self-validating system confirms the structure and quantifies purity.

Diagram: Analytical Validation Workflow

Sources

- 1. This compound | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [oakwoodchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [m.chemsrc.com]

- 8. 2-氯-4-(三氟甲氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physical Properties of 2-Chloro-4-(trifluoromethoxy)aniline

Introduction

2-Chloro-4-(trifluoromethoxy)aniline is a substituted aniline that serves as a critical intermediate in the synthesis of a variety of industrially significant molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group on the aniline core, imparts specific physicochemical properties that are pivotal for its application in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable building block for medicinal chemists and process development scientists.[1]

This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended to be a vital resource for researchers, chemists, and drug development professionals, offering not only a compilation of its physical constants but also detailed experimental protocols for their verification. Understanding these properties is paramount for the safe handling, effective utilization in synthetic protocols, and the prediction of the behavior of this compound in various chemical and biological systems.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is the bedrock of its successful application in research and development. The following table summarizes the key physical constants of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [2][3] |

| CAS Number | 69695-61-0 | [1][2] |

| Appearance | Pale yellow to yellow-brown liquid | [4][5] |

| Boiling Point | 94-96 °C at 11 mmHg | [1][5] |

| Density | 1.524 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.428 | [5] |

| Flash Point | 98 °C (closed cup) | [2] |

| Solubility | Soluble in various organic solvents.[1] |

Note: A specific melting point is not applicable as the compound exists as a liquid at standard ambient temperature and pressure.

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound. The rationale behind the experimental choices is provided to ensure a comprehensive understanding of the methodologies.

Boiling Point Determination (Microscale Method)

The determination of the boiling point is a fundamental technique for characterizing and assessing the purity of a liquid. The microscale method is particularly advantageous when working with small sample quantities.

Causality of Experimental Choices: This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid, we can accurately determine this equilibrium point.

Caption: Workflow for Microscale Boiling Point Determination.

Density Determination

Density, an intrinsic property of a substance, is its mass per unit volume. For a liquid, it can be readily determined with a high degree of precision using a pycnometer or, more simply, with a graduated cylinder and a balance for less precise measurements.

Causality of Experimental Choices: The choice of a pycnometer for accurate density determination is based on its design, which allows for the precise measurement of a fixed volume of liquid, thereby minimizing volumetric errors.

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

Causality of Experimental Choices: An Abbe refractometer is the standard instrument for this measurement. It operates on the principle of total internal reflection and allows for the precise determination of the refractive index by measuring the critical angle at which light is no longer refracted through the sample.

Caption: Workflow for Refractive Index Measurement.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The amine protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbon bearing the chlorine atom would be significantly influenced by these electron-withdrawing groups.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and strong absorptions corresponding to the C-F and C-O stretching of the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region). The C-Cl stretch would appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 213 with an intensity of about one-third of the molecular ion peak would be observed. Fragmentation would likely involve the loss of the trifluoromethoxy group, the chlorine atom, and other characteristic fragmentations of substituted anilines.

Safety and Handling

As a substituted aniline, this compound requires careful handling to minimize exposure. The following are general safety precautions; however, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The tabulated physical constants, coupled with the detailed experimental protocols for their determination, offer a practical resource for laboratory work. While direct experimental spectral data is not widely available, the predicted spectral characteristics based on its structure provide a valuable guide for its identification and characterization. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-4-(trifluoromethyl)aniline. [Link]

-

ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

-

Chemsrc. This compound. [Link]

-

NIST. 2-Chloro-4-trifluoromethylpyridine. [Link]

-

PubChem. 2-Chloro-4-methoxyaniline. [Link]

-

PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]

-

NIST. p-Chloroaniline. [Link]

-

NIST. 2-Bromo-4-chloroaniline. [Link]

-

Journal of the American Chemical Society. Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]

Sources

2-Chloro-4-(trifluoromethoxy)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethoxy)aniline

Introduction

This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern—featuring an amine, a chloro group, and a trifluoromethoxy group on an aromatic ring—imparts specific electronic and steric properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethoxy group (-OCF3), in particular, is of great interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the most viable routes.

Section 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections. The choice between these pathways hinges on the availability of starting materials, desired regioselectivity, and scalability.

Strategy A focuses on the late-stage introduction of the chlorine atom via electrophilic aromatic substitution on a pre-existing 4-(trifluoromethoxy)aniline framework. This approach leverages the activating and ortho-, para-directing nature of the amine group.

Strategy B involves the reduction of a nitro group from a precursor that already contains the desired chloro and trifluoromethoxy substituents. This route relies on the synthesis of the key intermediate, 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis Pathway I: Electrophilic Chlorination of 4-(Trifluoromethoxy)aniline

This pathway is arguably the more direct approach, beginning with the commercially available 4-(trifluoromethoxy)aniline. The core of this strategy is the regioselective chlorination at the position ortho to the strongly activating amino group.

2.1: Mechanistic Insights

The synthesis begins with 4-(trifluoromethoxy)aniline, a derivative of aniline where the trifluoromethoxy group is at the para position.[3] The amino group (-NH2) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The trifluoromethoxy group (-OCF3) is deactivating and meta-directing. Given that the para position is blocked, the incoming electrophile (Cl+) is directed to the positions ortho to the amino group. The challenge lies in achieving mono-chlorination, as the highly activated ring can be susceptible to over-chlorination, potentially leading to the formation of 2,6-dichloro-4-(trifluoromethoxy)aniline.[1] Careful selection of the chlorinating agent and reaction conditions is therefore critical.

2.2: Detailed Experimental Protocol

Objective: To synthesize this compound via direct chlorination of 4-(trifluoromethoxy)aniline.

Materials:

-

4-(Trifluoromethoxy)aniline (1 eq.)

-

N-Chlorosuccinimide (NCS) (1.05 eq.)

-

Acetonitrile (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline in acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Caption: Experimental workflow for the catalytic hydrogenation of the nitro intermediate.

Section 4: Comparative Analysis of Synthetic Routes

| Feature | Pathway I (Direct Chlorination) | Pathway II (Nitro Reduction) |

| Starting Material | 4-(Trifluoromethoxy)aniline | Trifluoromethoxybenzene |

| Number of Steps | 1 | 3 (Nitration, Chlorination, Reduction) |

| Regiocontrol | Good, but risk of dichlorination | Excellent, defined by directing groups |

| Reagents | NCS (mild), Acetonitrile | H₂/Pd-C (clean), but also requires HNO₃/H₂SO₄ |

| Safety Concerns | Handling of chlorinating agents | Nitration is highly exothermic; Hydrogenation requires specialized pressure equipment |

| Scalability | Good for moderate scales | Excellent for large industrial scales |

| Overall Yield | Typically 75-85% | Can be higher overall, often >80% |

Section 5: Conclusion

Both discussed pathways offer reliable methods for the synthesis of this compound. Pathway I represents a more direct and atom-economical route, ideal for laboratory-scale synthesis where the starting aniline is readily available. Its primary challenge is controlling selectivity to avoid over-chlorination. Pathway II is a more robust, multi-step approach that provides superior regiochemical control, making it highly suitable for large-scale industrial production where consistency and purity are paramount. The choice of synthesis will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and purity specifications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

- (n.d.). Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline.

-

Oakwood Chemical. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from Oakwood Chemical website. [Link]

-

AOBChem. (n.d.). 1-chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from AOBChem website. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-4-(trifluoromethoxy)aniline

Introduction

2-Chloro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of agrochemical and pharmaceutical research. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group on the aniline scaffold, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth overview of the safety, handling, and applications of this compound, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69695-61-0 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [2] |

| Appearance | Colorless to light yellow or light orange clear liquid | [3] |

| Boiling Point | 94-96 °C at 11 mmHg | [3] |

| Density | 1.524 g/mL at 25 °C | |

| Refractive Index | n20/D 1.428 | |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Solubility | Soluble in various organic solvents | [3] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

Signal Word: Danger

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed[2]

-

H319: Causes serious eye irritation[2]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be worn:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant exposure, a full-body chemical-resistant suit may be necessary.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) is required, especially when working outside of a fume hood or with heated material.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

Caption: Hierarchy of controls for handling hazardous chemicals.

Handling, Storage, and Disposal

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

-

Spills: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Reactivity and Synthetic Applications

The reactivity of this compound is influenced by the electronic properties of its substituents. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The chlorine atom provides a handle for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated anilines are important substrates in palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. The general reactivity trend for the halogen is I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond strength.[4] Therefore, the C-Cl bond in this compound is less reactive than a C-Br or C-I bond and typically requires more forcing reaction conditions, such as higher temperatures and more specialized catalyst systems.

-

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. For chloroanilines, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to achieve good yields.[5]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, efficient reactions with chloroanilines often require specialized palladium catalysts and ligands.[6][7]

-

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. Chloroanilines are generally challenging substrates for this reaction, often requiring higher temperatures and specific catalyst systems.[8][9]

Applications in Agrochemicals: Synthesis of Fipronil

This compound is a key precursor in the synthesis of the broad-spectrum insecticide fipronil. Although the commercial synthesis of fipronil starts from 2,6-dichloro-4-(trifluoromethyl)aniline, the patent literature describes processes that involve the chlorination of related aniline derivatives.[10][11][12]

Illustrative Synthetic Protocol (Conceptual):

The synthesis of fipronil is a multi-step process. A crucial early step involves the formation of the pyrazole ring. The following is a generalized protocol based on patent literature for a key transformation.

-

Diazotization of the Aniline: The aniline derivative is treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), to form a diazonium salt.

-

Condensation and Cyclization: The diazonium salt is then reacted with a suitable dicarbonyl compound or its equivalent, followed by cyclization to form the pyrazole ring.

-

Further Functionalization: The pyrazole ring is then further functionalized in subsequent steps to introduce the trifluoromethylsulfinyl group and other necessary substituents to yield the final fipronil molecule.

Caption: Simplified overview of Fipronil synthesis.

Applications in Pharmaceuticals: GABA Receptor Modulators

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate lipophilicity and electronic properties.[13][14] this compound serves as a building block in the synthesis of compounds that modulate the activity of the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16] Modulators of GABA receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The specific structure of this compound allows for its incorporation into various scaffolds that can be further elaborated to target specific subtypes of the GABA receptor.

Conclusion

This compound is a versatile and valuable chemical intermediate with important applications in the agrochemical and pharmaceutical industries. Its unique properties, however, necessitate a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide has provided a comprehensive overview of the safe handling, storage, and disposal of this compound, as well as insights into its reactivity and synthetic applications. By adhering to the principles of chemical safety and leveraging the synthetic utility of this molecule, researchers and drug development professionals can continue to advance their respective fields.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 69695-61-0. Retrieved from [Link]

- Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.

- Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.

- Ngai, M.-Y., et al. (2014). Synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration.

- Google Patents. (n.d.). CN102633722A - Fipronil preparation method.

- Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Angewandte Chemie, 126(52), 14785-14789.

- Synthesis and characterization of Fipronil derivatives as a lead for new insecticide. (2014). Journal of the Serbian Chemical Society, 79(10), 1189-1196.

- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), e53684.

-

National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP2542531B1 - PROCESS FOR SYNTHESIS OF FIPRONIL.

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]

- Iorio, M. A., et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(18), 3242.

-

National Center for Biotechnology Information. (2017). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5434.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2336-2342.

-

National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Variations on a scaffold - Novel GABAA receptor modulators. PubMed. Retrieved from [Link]

-

ResearchGate. (2018). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 2336-2342.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

- ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(2), 746-792.

-

ChemRxiv. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Con- ditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organometallics in Chemistry and Catalysis. (2019). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

Sources

- 1. This compound | CAS 69695-61-0 [matrix-fine-chemicals.com]

- 2. This compound | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 11. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 12. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethoxy)aniline

This guide provides an in-depth technical overview of the solubility of 2-Chloro-4-(trifluoromethoxy)aniline (CAS No. 69695-61-0), a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the critical role of solubility in drug development and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to conduct these crucial assessments in their own laboratories.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. This compound is a substituted aniline with a unique combination of a chloro and a trifluoromethoxy group, which significantly influences its characteristics.[1]

| Property | Value | Source |

| CAS Number | 69695-61-0 | [1][3][4] |

| Molecular Formula | C₇H₅ClF₃NO | [1][3][4] |

| Molecular Weight | 211.57 g/mol | [1][3][5] |

| Appearance | Clear colorless to light yellow and light orange transparent liquid | [1] |

| Density | 1.524 g/mL at 25 °C | [3] |

| Boiling Point | 94-96 °C at 11 mmHg | [3] |

| Refractive Index | n20/D 1.428 | [3] |

| XLogP3 | 3.5 | [5] |

The presence of the trifluoromethoxy group is known to enhance lipophilicity, which can influence solubility in both aqueous and organic media.[1] The XLogP3 value of 3.5 suggests a preference for a non-polar environment, indicating that the compound is likely to have limited aqueous solubility but better solubility in organic solvents.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound, this process involves the overcoming of the crystal lattice energy by the solvation energy.

The overall solubility of this compound will be governed by several factors:

-

Solvent Polarity: "Like dissolves like" is a guiding principle. The polarity of the solvent will play a crucial role. Non-polar solvents are expected to be more effective at solvating this relatively lipophilic molecule.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.

-

pH (for aqueous solutions): As an aniline derivative, this compound is a weak base. Its solubility in aqueous media will be significantly influenced by the pH of the solution. At lower pH values, the amino group will be protonated, forming a more polar and, therefore, more water-soluble salt.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Methodologies for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical development. Two key types of solubility are typically measured: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.[6][7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a suitable filter (e.g., a 0.22 µm syringe filter compatible with the solvent) or centrifuge at high speed to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10][11][12]

-

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[9][13][14] This method provides a rapid, albeit less precise, measure of solubility and can be indicative of potential precipitation issues in biological assays.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations.

-

-

Incubation:

-

Seal the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature with gentle shaking.

-

-

Detection of Precipitation:

-

Precipitation can be detected by several methods:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[15][16][17][18][19]

-

Direct UV Assay: The absorbance of the solution is measured before and after filtration to determine the amount of precipitated compound.[13]

-

-

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination. For a compound like this compound, HPLC with UV detection is a suitable and widely used technique.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: A reversed-phase C18 column is appropriate for this type of analyte.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. The UV spectrum of aniline derivatives generally shows strong absorption in the UV region.[15][16][19]

-

Quantification: A calibration curve should be prepared using standards of known concentrations to quantify the amount of the compound in the samples.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[20][21][22]

-

Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine its solubility in various solvents. A systematic approach, employing both thermodynamic and kinetic solubility assays, will provide a comprehensive understanding of this compound's behavior, which is critical for its successful application in research and development. The choice of appropriate analytical techniques, such as HPLC, and adherence to safety protocols are paramount for generating reliable and meaningful data.

References

-

Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

ADME Solubility Assay. BioDuro. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

This compound | CAS 69695-61-0. Matrix Fine Chemicals. Available from: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

-

In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. Available from: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

MSDS of 2-Chloro-4-(trifluoromethyl)aniline. Available from: [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Available from: [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

-

UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed. Available from: [Link]

-

UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. Available from: [Link]

-

Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. Available from: [Link]

-

The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available from: [Link]

-

The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Safety Data Sheet. Angene Chemical. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 69695-61-0 [chemicalbook.com]

- 3. This compound 97 69695-61-0 [sigmaaldrich.com]

- 4. This compound | CAS 69695-61-0 [matrix-fine-chemicals.com]

- 5. This compound | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 18. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. angenechemical.com [angenechemical.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-Chloro-4-(trifluoromethoxy)aniline

Introduction

2-Chloro-4-(trifluoromethoxy)aniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its molecular architecture, featuring a chloro group ortho to the amine and a trifluoromethoxy group para to it, imparts specific reactivity and physicochemical properties that are leveraged in drug discovery and materials science. The precise and unambiguous characterization of this molecule is paramount for ensuring purity, monitoring reactions, and understanding its metabolic fate.

This technical guide provides an in-depth exploration of the spectroscopic signature of this compound (CAS No: 69695-61-0).[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to offer researchers, scientists, and drug development professionals a practical, field-tested framework for the analytical characterization of this compound, explaining the causality behind experimental choices and data interpretation. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and actionable experimental protocols.

Physicochemical and Molecular Properties

A foundational understanding of a compound's basic properties is the first step in any analytical workflow. These properties influence the choice of solvents, storage conditions, and analytical techniques. The key identifiers and physical data for this compound are summarized below.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 69695-61-0 | [3] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 94-96 °C at 11 mmHg | [3] |

| Density | 1.524 g/mL at 25 °C | [3] |

| SMILES | Nc1ccc(OC(F)(F)F)cc1Cl | [3] |

| InChIKey | YMLWONHDNGICOH-UHFFFAOYSA-N | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a substituted aromatic system like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, the amine (-NH₂) protons may exchange with residual acidic protons in the solvent or with atmospheric water, leading to peak broadening. For clearer observation of N-H signals, a hydrogen-bond-accepting solvent like DMSO-d₆ can be used, which slows this exchange.

For ¹⁹F NMR, the chemical shift range is vast, making it highly sensitive to the local electronic environment.[5] A common external reference is trifluorotoluene, set to -63.72 ppm, or the historical standard, trichlorofluoromethane (CFCl₃), at 0.00 ppm.[6][7]

Analytical Characterization Workflow

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will display signals for the three aromatic protons and the two amine protons. The electron-donating amine group and electron-withdrawing chloro and trifluoromethoxy groups create a distinct substitution pattern, leading to predictable chemical shifts and coupling.

Table of Expected ¹H NMR Data (Solvent: CDCl₃)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | ~ 7.1 - 7.3 | d | J = ~8-9 Hz | Ortho to the electron-withdrawing -Cl group, leading to a downfield shift. Coupled only to H-5. |

| H-5 | ~ 6.8 - 7.0 | dd | J = ~8-9 Hz, ~2-3 Hz | Ortho to the electron-donating -NH₂ group (shielding) and meta to -Cl. Coupled to H-6 and H-3. |

| H-3 | ~ 6.7 - 6.9 | d | J = ~2-3 Hz | Ortho to the -OCF₃ group and meta to -NH₂. Exhibits a smaller meta-coupling to H-5. |

| -NH₂ | ~ 3.8 - 4.5 | br s | N/A | Chemical shift is variable and concentration-dependent. Broad signal due to quadrupole relaxation and potential exchange. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. A key diagnostic feature is the carbon of the trifluoromethoxy group, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).[8] The aromatic carbons also exhibit smaller couplings to the fluorine atoms.

Table of Expected ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Assignment | Expected δ (ppm) | Multiplicity (C-F Coupling) | Rationale |

| C-4 (-OCF₃) | ~145 - 148 | q, ²JC-F ≈ 2 Hz | Aromatic carbon attached to the electronegative oxygen; deshielded. Shows small two-bond coupling to fluorine. |

| C-1 (-NH₂) | ~142 - 145 | s | Attached to the nitrogen atom. |

| C-2 (-Cl) | ~118 - 122 | s | Carbon bearing the chlorine atom; its shift is influenced by the halogen. |

| C-OCF₃ | ~120 - 122 | q, ¹JC-F ≈ 255-260 Hz | The trifluoromethoxy carbon itself shows a very large one-bond coupling constant, a hallmark of this group.[8] |

| C-6 | ~128 - 130 | s | Aromatic CH carbon adjacent to the C-Cl carbon. |

| C-3 | ~116 - 119 | q, ³JC-F ≈ 1 Hz | Aromatic CH carbon with a small three-bond coupling to fluorine. |

| C-5 | ~114 - 116 | s | Aromatic CH carbon influenced by both ortho-amino and para-chloro substituents. |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly specific technique for fluorinated compounds. Given the three equivalent fluorine atoms in the trifluoromethoxy group, a single signal is expected.

Table of Expected ¹⁹F NMR Data (Solvent: CDCl₃)

| Fluorine Assignment | Expected δ (ppm) vs CFCl₃ | Multiplicity | Rationale |

| -OCF₃ | ~ -58 to -60 | s | The chemical shift is characteristic for an aryl trifluoromethoxy group. The absence of coupling confirms the absence of adjacent protons or other fluorine atoms. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, ensuring the spectral window is wide enough to encompass the expected chemical shift (e.g., -40 to -80 ppm). A common reference standard like trifluorotoluene can be used externally.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the amine, the C-F bonds of the trifluoromethoxy group, and various bonds within the substituted aromatic ring.

Table of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | A characteristic doublet for primary amines (-NH₂). |

| 1620 - 1580 | N-H bend (scissoring) & Aromatic C=C stretch | Medium-Strong | Overlapping region; the N-H bending confirms the primary amine, while C=C stretches confirm the aromatic ring. |

| 1280 - 1240 | C-O-C stretch (asymmetric aryl ether) | Strong | Strong absorption typical for the aryl ether linkage. |

| 1200 - 1100 | C-F stretch | Very Strong | The C-F bonds in the -OCF₃ group produce one of the most intense bands in the spectrum, a key identifier. |

| 850 - 750 | C-H out-of-plane bend | Strong | The pattern of these bands can be indicative of the aromatic substitution pattern. |

| 750 - 700 | C-Cl stretch | Medium-Weak | The carbon-chlorine stretch is often found in this region of the fingerprint. |

Protocol for FT-IR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure. Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)